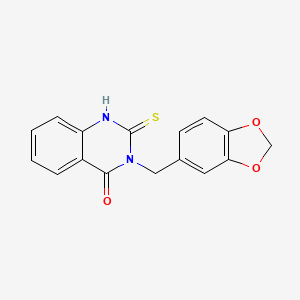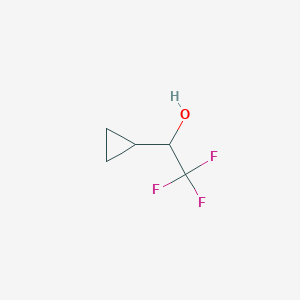
1-Cyclopropyl-2,2,2-trifluoroethan-1-ol
Übersicht
Beschreibung
“1-Cyclopropyl-2,2,2-trifluoroethan-1-ol” is a compound with the CAS Number: 1993-77-7 . It has a molecular weight of 140.11 and its IUPAC name is 1-cyclopropyl-2,2,2-trifluoroethanol . It is a colorless to yellow liquid .
Synthesis Analysis
The synthesis of “1-Cyclopropyl-2,2,2-trifluoroethan-1-ol” involves a multistep reaction . The process starts with cyclopropanecarbaldehyde, to which trimethyl (trifluoromethyl)silane and TBAF (1.0 M in THF) are added at 0° C . The reaction mixture is slowly warmed to room temperature and stirred for 4 hours . After this, TBAF (1.0 M in THF) is added at room temperature and stirred for 30 min . The reaction mixture is then treated with water and extracted with diethyl ether . The organic layer is washed with 10% NaHCO3 solution and brine, dried over anhydrous Na2SO4, and concentrated at 30° C . This results in “1-Cyclopropyl-2,2,2-trifluoroethan-1-ol”, which is used for the next step without further purification .Molecular Structure Analysis
The InChI code for “1-Cyclopropyl-2,2,2-trifluoroethan-1-ol” is 1S/C5H7F3O/c6-5(7,8)4(9)3-1-2-3/h3-4,9H,1-2H2 . This indicates that the compound has a cyclopropyl group attached to a trifluoroethanol group.Physical And Chemical Properties Analysis
“1-Cyclopropyl-2,2,2-trifluoroethan-1-ol” is a liquid at normal temperatures . and is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Trifluoromethyl-Substituted Cyclopropanes
1-Cyclopropyl-2,2,2-trifluoroethan-1-ol has been utilized in the synthesis of trifluoromethyl-substituted cyclopropanes. This synthesis, characterized by high diastereoselectivity and enantioselectivity, is facilitated by the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, catalyzed by dirhodium complexes. This process is pivotal in creating key fluorinated building blocks for medicinal chemistry and drug discovery (Denton et al., 2007).
Synthesis of Conjugated Enynes
The compound is also a key player in the synthesis of conjugated enynes. Highly efficient methods using Brønsted acid catalysis and ytterbium(III) triflate catalysis have been developed for this purpose. These processes involve the ring opening of 1-cyclopropyl-2-propyn-1-ols, leading to conjugated enynes in moderate to excellent yields, showcasing the compound's versatility in organic synthesis (Mothe & Chan, 2009), (Rao et al., 2009).
Antifungal Compound Synthesis
1-Cyclopropyl-2,2,2-trifluoroethan-1-ol derivatives have been synthesized for potential use as antifungal compounds. These derivatives show high activity against Candida spp. strains, indicating their importance in the development of new antifungal agents (Zambrano-Huerta et al., 2019).
Cyclopropylation in Medicinal Chemistry
The compound is part of catalytic processes for cyclopropylation of phenols and azaheterocycles, contributing to the synthesis of cyclopropyl aryl ethers and amine derivatives. These processes are essential in medicinal chemistry, where cyclopropyl-containing molecules play a significant role (Derosa et al., 2018).
Mechanistic Studies in Organic Chemistry
It has been used in mechanistic studies within organic chemistry, particularly in reactions involving cyclopropyl-substituted olefins and singlet oxygen. These studies provide insights into reaction mechanisms and the effects of cyclopropyl groups (Alberti & Orfanopoulos, 2008).
Safety And Hazards
The safety information for “1-Cyclopropyl-2,2,2-trifluoroethan-1-ol” includes several hazard statements: H226, H315, H319, H335 . These indicate that the compound is flammable (H226), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These provide guidance on how to handle the compound safely .
Eigenschaften
IUPAC Name |
1-cyclopropyl-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c6-5(7,8)4(9)3-1-2-3/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHMFPNCDSFTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2,2,2-trifluoroethan-1-ol | |
CAS RN |
1993-77-7 | |
| Record name | 1-cyclopropyl-2,2,2-trifluoroethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2405262.png)
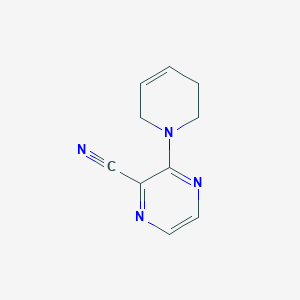
![1,3-Benzodioxol-5-yl-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2405264.png)
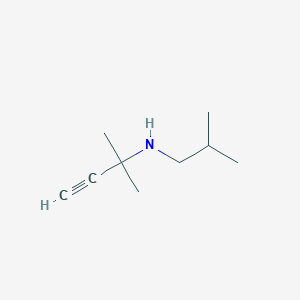
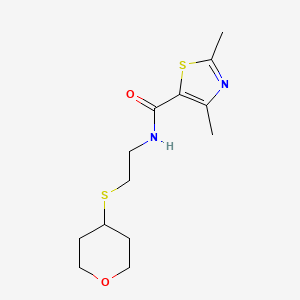
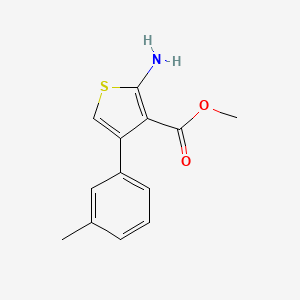
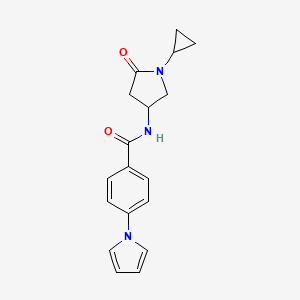
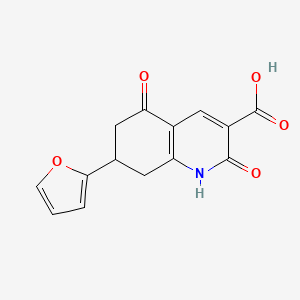
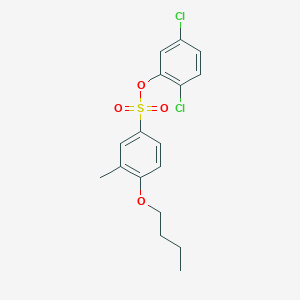
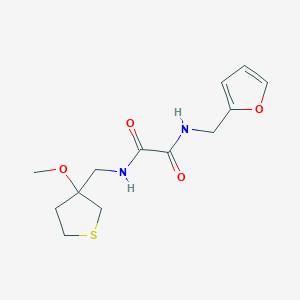
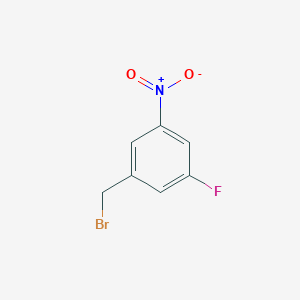
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2405279.png)
![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2405283.png)
